molecular formula C12H9ClN4OS2 B4414802 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B4414802
M. Wt: 324.8 g/mol
InChI Key: ZPLQBVUFNBLMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been found to possess promising pharmacological properties, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the inhibition of certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide can modulate several physiological processes. For example, this compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain assays.

Future Directions

There are several potential future directions for research on 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as inflammatory diseases and cancer. Another direction is to explore the mechanism of action of this compound and identify potential targets for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Scientific Research Applications

Several studies have investigated the potential applications of 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in drug development. One study found that this compound exhibited potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study reported that this compound showed promising anticancer activity against various cancer cell lines, indicating its potential as an anticancer agent.

properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c13-7-1-2-8-9(5-7)16-12(15-8)20-6-10(18)17-11-14-3-4-19-11/h1-5H,6H2,(H,15,16)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQBVUFNBLMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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